molecular formula C11H11F3O2 B2808160 2-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 129140-97-2

2-[3-(Trifluoromethyl)phenyl]butanoic acid

Cat. No.: B2808160
CAS No.: 129140-97-2
M. Wt: 232.202
InChI Key: MVESVVUZSZNCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)phenyl]butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a trifluoromethyl-substituted phenylboronic acid with a butanoic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxylic acid group.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the aromatic ring.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid

Comparison: 2-[3-(Trifluoromethyl)phenyl]butanoic acid is unique due to the presence of the butanoic acid moiety, which can influence its reactivity and biological activity compared to other trifluoromethyl-substituted phenyl compounds. The butanoic acid group can participate in additional chemical reactions, such as esterification and amidation, which are not possible with boronic acids .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-9(10(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVESVVUZSZNCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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